

# The Therapeutic Potential of PIKfyve Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | PIKfyve-IN-1 |           |
| Cat. No.:            | B15608744    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

PIKfyve, a phosphoinositide kinase, has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. This lipid kinase plays a crucial role in the regulation of endosomal and lysosomal trafficking, autophagy, and mTOR signaling. Inhibition of PIKfyve disrupts these fundamental cellular processes, leading to cytotoxic effects in cancer cells, clearance of protein aggregates in neurodegenerative models, and blockage of viral entry and replication. This guide provides an in-depth overview of the therapeutic potential of PIKfyve inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

# Introduction to PIKfyve

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] It can also synthesize phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling lipids that regulate the identity and function of endosomes and lysosomes.[3] PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which together tightly regulate the levels of PtdIns(3,5)P2.[4]



Dysregulation of PIKfyve activity is implicated in various pathological conditions.[5] Inhibition of PIKfyve leads to the accumulation of enlarged endosomes and lysosomes, a phenomenon known as vacuolization, which can trigger autophagy and, in some contexts, cell death.[1][3] This cellular response forms the basis for the therapeutic exploration of PIKfyve inhibitors.

## **Therapeutic Applications**

The unique role of PIKfyve in cellular homeostasis has positioned its inhibitors as promising therapeutic agents in several key areas:

- Oncology: Cancer cells, particularly those dependent on autophagy for survival, are susceptible to PIKfyve inhibition.[2][6] By disrupting lysosomal function and autophagic flux, PIKfyve inhibitors can induce cancer cell death.[7][8] Furthermore, combining PIKfyve inhibitors with immunotherapies like immune checkpoint blockade has shown synergistic effects in preclinical models.[9]
- Neurodegenerative Diseases: In conditions like amyotrophic lateral sclerosis (ALS), PIKfyve inhibition has been shown to promote the clearance of toxic protein aggregates and improve neuronal survival in preclinical models.[10][11] Clinical trials are underway to evaluate the efficacy of PIKfyve inhibitors in ALS patients.[11][12][13]
- Infectious Diseases: PIKfyve plays a critical role in the entry and trafficking of various viruses, including SARS-CoV-2 and Ebola.[5] Inhibitors like Apilimod have demonstrated potent antiviral activity by blocking these processes.[7]
- Lysosomal Storage Disorders: By modulating mTOR signaling, PIKfyve inhibition has shown potential in reversing abnormalities associated with lysosomal storage disorders in preclinical models.[14]

# **PIKfyve Inhibitors: Quantitative Data**

Several small molecule inhibitors targeting PIKfyve have been developed and characterized. The following tables summarize key quantitative data for the most prominent compounds.



| Inhibitor               | Target  | IC50 (in vitro<br>kinase assay) | Cell-Based<br>Assay<br>IC50/EC50                                                                                        | Reference(s)  |
|-------------------------|---------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------|
| Apilimod (STA-<br>5326) | PIKfyve | 14 nM                           | 142 nM (mean,<br>B-cell non-<br>Hodgkin<br>lymphoma cell<br>lines); 23 nM<br>(EC50, SARS-<br>CoV-2 in Vero E6<br>cells) | [1][5][7][10] |
| YM201636                | PIKfyve | 33 nM                           | 54 nM (net<br>insulin response<br>in 3T3L1<br>adipocytes)                                                               | [3][15][16]   |
| WX8                     | PIKfyve | Kd = 1 nM                       | ~10-50 nM<br>(inhibition of<br>lysosome fission)                                                                        | [2]           |
| PIKfyve-IN-1            | PIKfyve | 6.9 nM                          | Not reported                                                                                                            | [17]          |
| APY0201                 | PIKfyve | 5.2 nM                          | 55 nM (median<br>EC50, multiple<br>myeloma cell<br>lines)                                                               | [17][18]      |
| PIK5-12d<br>(Degrader)  | PIKfyve | Not applicable<br>(degrader)    | DC50 = 1.48 nM<br>(VCaP prostate<br>cancer cells)                                                                       | [4]           |



| Inhibitor           | Pharmacokinetic<br>Properties                                                                                                    | Clinical Trial Status                                                                                         | Reference(s)     |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|------------------|
| Apilimod (LAM-002A) | Orally bioavailable. Favorable safety profile in early trials, but low plasma availability has been an issue.                    | Phase 2a completed<br>for ALS. Previously in<br>trials for autoimmune<br>diseases and B-cell<br>malignancies. | [10][12][19][20] |
| VRG50635            | Oral PIKfyve inhibitor. Phase 1 trial in healthy volunteers showed it was safe and well-tolerated, supporting once-daily dosing. | Phase 1b proof-of-<br>concept trial initiated<br>for ALS.                                                     | [13]             |

# **Signaling Pathways**

PIKfyve inhibition impacts several critical signaling pathways, primarily revolving around the endo-lysosomal system and nutrient sensing.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Apilimod (PIKfyve inhibitor) Echelon Biosciences [echelon-inc.com]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apilimod | CAS 541550-19-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AIT-101 | ALZFORUM [alzforum.org]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. Apilimod dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alsnewstoday.com [alsnewstoday.com]
- 14. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling
   PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ashpublications.org [ashpublications.org]
- 19. medchemexpress.com [medchemexpress.com]



- 20. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [The Therapeutic Potential of PIKfyve Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608744#therapeutic-potential-of-pikfyve-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com